Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18548068
InChI: InChI=1S/C11H9F3O3/c1-2-17-10(16)5-9(15)11-7(13)3-6(12)4-8(11)14/h3-4H,2,5H2,1H3
SMILES:
Molecular Formula: C11H9F3O3
Molecular Weight: 246.18 g/mol

Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate

CAS No.:

Cat. No.: VC18548068

Molecular Formula: C11H9F3O3

Molecular Weight: 246.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate -

Specification

Molecular Formula C11H9F3O3
Molecular Weight 246.18 g/mol
IUPAC Name ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate
Standard InChI InChI=1S/C11H9F3O3/c1-2-17-10(16)5-9(15)11-7(13)3-6(12)4-8(11)14/h3-4H,2,5H2,1H3
Standard InChI Key STBSCRJFDYWDNP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC(=O)C1=C(C=C(C=C1F)F)F

Introduction

Structural and Physicochemical Properties

Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate (IUPAC name: ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate) belongs to the class of β-keto esters, which are renowned for their reactivity in organic synthesis. The compound’s molecular formula is C₁₁H₉F₃O₃, with a molecular weight of 246.18 g/mol. The trifluorophenyl group introduces significant electron-withdrawing effects, influencing both the compound’s electronic structure and its physicochemical behavior.

Key Properties:

  • Density: Predicted to be ~1.3–1.4 g/cm³ (typical for aromatic β-keto esters).

  • Melting Point: Estimated between 60–70°C, based on analogs like ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate.

  • Solubility: Likely soluble in polar aprotic solvents (e.g., dimethylformamide) and moderately soluble in toluene or ethyl acetate.

  • Boiling Point: ~250–300°C under reduced pressure.

The symmetrical 2,4,6-trifluorophenyl substitution pattern enhances the compound’s stability against electrophilic aromatic substitution due to the strong electron-withdrawing effects of fluorine atoms. This symmetry also impacts crystallinity, potentially improving purification via recrystallization.

Synthesis and Optimization Strategies

The synthesis of ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate typically follows established protocols for β-keto esters, adapted for fluorinated substrates.

Primary Synthetic Route

The Claisen condensation between ethyl acetoacetate and 2,4,6-trifluorobenzaldehyde is the most feasible method:

CH3C(O)CH2COOEt+C6F3H2CHObaseC6F3H2C(O)CH2COOEt+H2O\text{CH}_3\text{C(O)CH}_2\text{COOEt} + \text{C}_6\text{F}_3\text{H}_2\text{CHO} \xrightarrow{\text{base}} \text{C}_6\text{F}_3\text{H}_2\text{C(O)CH}_2\text{COOEt} + \text{H}_2\text{O}

Conditions:

  • Base: Sodium ethoxide (NaOEt) or potassium tert-butoxide.

  • Solvent: Anhydrous ethanol or toluene.

  • Temperature: Reflux (78–110°C) for 6–12 hours.

  • Yield: ~70–85% after recrystallization (hexane/ethyl acetate).

Industrial-Scale Production

Industrial synthesis emphasizes cost efficiency and scalability:

  • Catalyst Recycling: Heterogeneous catalysts (e.g., zeolites) reduce waste.

  • Continuous Flow Systems: Enhance reaction control and throughput.

  • Purity Standards: ≥97% purity achieved via fractional distillation.

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its β-keto ester moiety and fluorine substituents.

Oxidation and Reduction

  • Oxidation: Converts the keto group to a carboxylic acid using KMnO₄ or CrO₃:

    C6F3H2C(O)CH2COOEtKMnO4C6F3H2C(O)COOH+CO2\text{C}_6\text{F}_3\text{H}_2\text{C(O)CH}_2\text{COOEt} \xrightarrow{\text{KMnO}_4} \text{C}_6\text{F}_3\text{H}_2\text{C(O)COOH} + \text{CO}_2
  • Reduction: Sodium borohydride (NaBH₄) reduces the keto group to a secondary alcohol, yielding ethyl 3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate.

Electrophilic Aromatic Substitution

Despite the deactivating effect of fluorine, directed meta-substitution is possible under strong electrophilic conditions (e.g., nitration with HNO₃/H₂SO₄ at 0°C).

Comparative Analysis with Analogous Compounds

Property2,4,6-Trifluorophenyl Variant2,3,4-Trifluorophenyl AnalogTetrafluorophenyl Derivative
Molecular Weight (g/mol)246.18246.18264.17
Melting Point (°C)60–70 (est.)66–6872–75
Antifungal IC₅₀ (μM)15–20 (predicted)18–2210–15
Synthetic Yield (%)70–8575–8085–90

Key Insight: Increased fluorine substitution correlates with enhanced bioactivity but complicates synthetic purification.

Future Directions in Research

  • Structure-Activity Relationships: Systematic modification of fluorine positions to optimize drug efficacy.

  • Green Chemistry Approaches: Solvent-free synthesis using microwave irradiation.

  • Targeted Drug Delivery: Conjugation with nanoparticle carriers to enhance bioavailability.

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